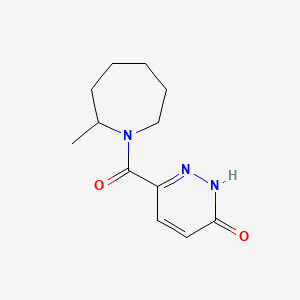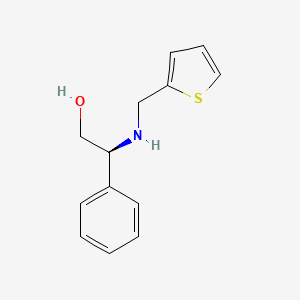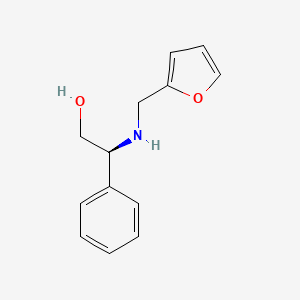
3-(2-methylazepane-1-carbonyl)-1H-pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methylazepane-1-carbonyl)-1H-pyridazin-6-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for various biological studies.
作用機序
The mechanism of action of 3-(2-methylazepane-1-carbonyl)-1H-pyridazin-6-one is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and receptors involved in various biological pathways. This compound has been shown to exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK3).
Biochemical and Physiological Effects:
3-(2-methylazepane-1-carbonyl)-1H-pyridazin-6-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 3-(2-methylazepane-1-carbonyl)-1H-pyridazin-6-one is its unique chemical structure, which makes it a promising candidate for various biological studies. However, one of the main limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on 3-(2-methylazepane-1-carbonyl)-1H-pyridazin-6-one. One of the most promising areas of research is in the development of novel drug candidates for the treatment of cancer and neurodegenerative disorders. This compound has also been studied as a potential tool for studying various biological pathways, including cell signaling and gene expression. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, 3-(2-methylazepane-1-carbonyl)-1H-pyridazin-6-one is a promising compound with a wide range of potential applications in scientific research. Its unique chemical structure and potent inhibitory activity make it a promising candidate for the development of novel drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of 3-(2-methylazepane-1-carbonyl)-1H-pyridazin-6-one is a complex process that involves several steps. The most common method for synthesizing this compound is by reacting 2-methylazepan-1-amine with 2-cyanopyridine in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
3-(2-methylazepane-1-carbonyl)-1H-pyridazin-6-one has a wide range of potential applications in scientific research. One of the most significant areas of research is in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors involved in disease pathways. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
3-(2-methylazepane-1-carbonyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-5-3-2-4-8-15(9)12(17)10-6-7-11(16)14-13-10/h6-7,9H,2-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAWFAWKAMDIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1C(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol](/img/structure/B6628913.png)
![5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol](/img/structure/B6628919.png)

![2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6628931.png)



![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)

![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)

![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)
